![molecular formula C11H13NO B13813917 8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene CAS No. 20205-45-2](/img/structure/B13813917.png)
8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene is a bicyclic compound with the molecular formula C11H13NO.
Méthodes De Préparation
The synthesis of 8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene typically involves a series of organic reactions. One common synthetic route includes the use of a tandem Rh(CNC) catalyst, which facilitates the formation of the bicyclic structure through a series of reductive eliminations . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring the compound’s purity and yield.
Analyse Des Réactions Chimiques
8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used .
Applications De Recherche Scientifique
8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Mécanisme D'action
The mechanism of action of 8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene can be compared with other similar bicyclic compounds, such as:
8-Methoxy-9-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene: This compound has a similar structure but differs in the position of the methyl group.
Bicyclo[4.2.0]deca-2,4,7,9-tetrene: Another bicyclic compound with a different arrangement of atoms and functional groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
20205-45-2 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(2Z,4Z)-8-methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetraene |
InChI |
InChI=1S/C11H13NO/c1-8-7-9-5-3-4-6-10(8)12-11(9)13-2/h3-7,9-10H,1-2H3/b5-3-,6-4- |
Clé InChI |
KXBWEALUBHBIGI-GLIMQPGKSA-N |
SMILES isomérique |
CC1=CC2/C=C\C=C/C1N=C2OC |
SMILES canonique |
CC1=CC2C=CC=CC1N=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


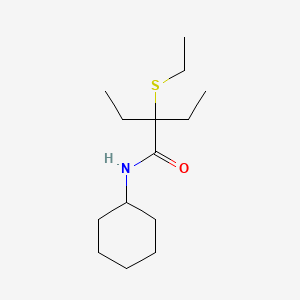

![[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
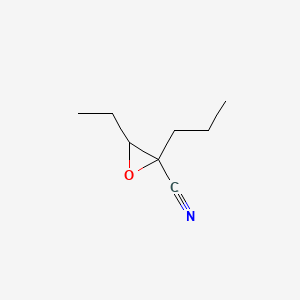
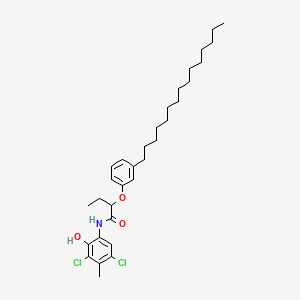
![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
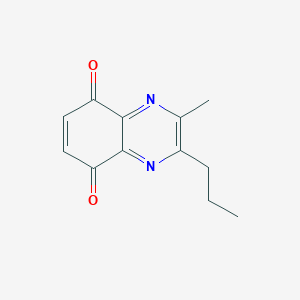
![(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)
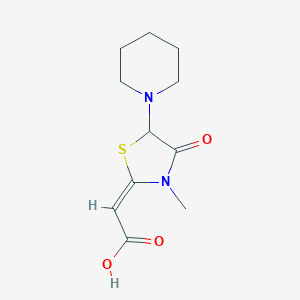
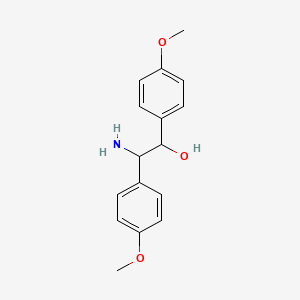
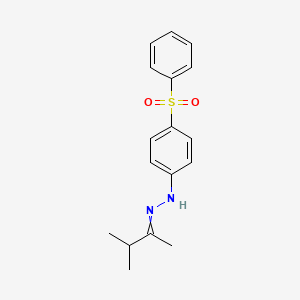
![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)
